2,2,2-Trifluoroethyl carbamate
Description
Significance of the Trifluoroethyl Moiety in Organic Chemistry
The trifluoromethyl group (-CF3) is a cornerstone in the design of modern organic molecules, imparting a range of desirable properties. rsc.orgrsc.org Its strong electron-withdrawing nature, a consequence of fluorine's high electronegativity, significantly influences the electronic environment of the parent molecule. This electronic perturbation can alter reactivity, acidity, and intermolecular interactions.
The incorporation of a trifluoroethyl group, as seen in 2,2,2-trifluoroethyl carbamate (B1207046), brings about several key effects:
Enhanced Lipophilicity: The trifluoromethyl group is known to increase a molecule's lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents. This property is crucial in various applications as it can facilitate the transport of molecules across biological membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This inherent stability is a valuable attribute in the design of long-lasting materials and compounds. smolecule.comvulcanchem.com
Modulation of Acidity: The electron-withdrawing effect of the trifluoromethyl group enhances the acidity of nearby protons. For instance, 2,2,2-trifluoroethanol (B45653) exhibits a significantly lower pKa compared to ethanol (B145695), making it a more effective nucleophile in certain reactions. smolecule.com
The robust and hydrophobic nature of the trifluoromethyl group has made it a fundamental functional group in the development of a wide array of organic compounds.
Overview of Carbamate Chemistry in Advanced Materials and Synthesis
Carbamates, also known as urethanes, are a class of organic compounds characterized by the -NHC(=O)O- functional group. wikipedia.org This moiety can be considered a hybrid of an amide and an ester, and this unique structure confers upon it a distinct set of properties. nih.govacs.org
Key aspects of carbamate chemistry include:
Structural Motif: The carbamate group is a key structural element in a multitude of chemical compounds, including those used in the polymer industry and as protecting groups in organic synthesis. nih.govnih.gov Polyurethanes, a major class of plastics, are polymers linked by carbamate groups. wikipedia.orguab.cat
Chemical Stability: Carbamates generally exhibit good chemical and proteolytic stability. nih.govacs.org This stability makes them useful as peptide bond surrogates in medicinal chemistry and as durable linkages in materials science. nih.gov
Synthetic Versatility: A variety of methods exist for the synthesis of carbamates. nih.gov One common approach involves the reaction of an alcohol with an isocyanate. nih.gov Another method is the reaction of an amine with a chloroformate. The development of one-pot syntheses, such as those utilizing bis(2,2,2-trifluoroethyl) carbonate, has further expanded the synthetic utility of carbamates. acs.orgacs.org
Carbamates are also integral to the synthesis of other important chemical structures. For example, ammonium (B1175870) carbamate is a key intermediate in the large-scale industrial production of urea (B33335). wikipedia.org
Scope and Research Focus of 2,2,2-Trifluoroethyl Carbamate Investigations
Research into this compound and its derivatives is driven by the synergistic effects of the trifluoroethyl and carbamate functionalities. Investigations are primarily centered on its role as a versatile building block in organic synthesis and its potential applications in materials science.
The primary synthesis of this compound itself is a key area of study, with methods being developed to optimize yield and purity. americanelements.com Beyond the parent molecule, a significant body of research is dedicated to the synthesis and characterization of more complex molecules that incorporate the this compound scaffold. These derivatives are being explored for a range of applications, leveraging the properties imparted by the fluorinated group and the carbamate linkage.
The combination of the trifluoroethyl group's stability and lipophilicity with the carbamate's structural and synthetic versatility makes this compound a compound of considerable interest for the creation of novel and advanced materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C3H4F3NO2 | americanelements.com |
| Molecular Weight | 143.07 g/mol | americanelements.com |
| Appearance | Powder | americanelements.com |
| Boiling Point | 154.1 °C at 760 mmHg | americanelements.com |
| Density | 1.407 g/cm³ | americanelements.com |
| IUPAC Name | This compound | americanelements.com |
| SMILES | C(C(F)(F)F)OC(=O)N | americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1-9-2(7)8/h1H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOAGYSGWIHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429461 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-37-0 | |
| Record name | 2,2,2-Trifluoroethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,2,2 Trifluoroethyl Carbamate Derivatives
Traditional Carbamate (B1207046) Formation Approaches and Adaptations for Trifluoroethanol
Traditional methods for forming carbamates have been adapted to incorporate the 2,2,2-trifluoroethyl group. These adaptations are necessary due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (B45653), which can impact reaction conditions and efficiency. tandfonline.com
Phosgene (B1210022) and Phosgene-Equivalent Reagents in Trifluoroethyl Carbamate Synthesis
The use of phosgene and its more safely handled equivalents is a cornerstone of carbamate synthesis. This method typically involves a two-step process: the reaction of 2,2,2-trifluoroethanol with a phosgene-type reagent to form a reactive intermediate, such as a chloroformate, followed by a reaction with an amine.
Commonly used reagents include phosgene (COCl₂), the liquid diphosgene, and the solid, crystalline bis(trichloromethyl) carbonate (triphosgene). sigmaaldrich.com Triphosgene (B27547) is often favored in laboratory and small-scale production settings because it is a solid, allowing for precise measurement and easier handling compared to gaseous phosgene, though it is still highly toxic. sigmaaldrich.comacs.org The reaction mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the alcohol.
Other phosgene equivalents include carbonyldiimidazole (CDI) and various chloroformates like phenyl chloroformate. sigmaaldrich.comnih.gov For instance, the synthesis can proceed by reacting 2,2,2-trifluoroethanol with triphosgene or CDI to generate an intermediate that subsequently reacts with an amine in the presence of a base like triethylamine (B128534). The base is crucial for scavenging the hydrochloric acid byproduct, thereby preventing side reactions. In one specific application, triphosgene was used as an activating reagent to produce trifluoroethyl carbonyls. thno.org Similarly, α-CF3 alcohols can be reacted with phenyl chloroformate in the presence of pyridine (B92270) to create a carbonate intermediate. nih.gov
Table 1: Comparison of Phosgene and Phosgene-Equivalent Reagents
| Reagent | Formula | Physical State | Key Features |
| Phosgene | COCl₂ | Gas | Highly reactive but also highly toxic and difficult to handle. sigmaaldrich.com |
| Diphosgene | ClCOOCCl₃ | Liquid | A less volatile liquid alternative to phosgene. sigmaaldrich.com |
| Triphosgene (BTC) | (Cl₃CO)₂CO | Solid | Crystalline solid, easier to handle and measure than phosgene but still highly toxic; often used as a direct substitute. sigmaaldrich.comacs.org |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | A well-known and effective reagent for carbonylation reactions. sigmaaldrich.comorganic-chemistry.org |
| Phenyl Chloroformate | C₇H₅ClO₂ | Liquid | Used to create carbonate intermediates from alcohols. nih.gov |
Carbonylation and Carbon Dioxide Fixation Strategies
In an effort to move away from highly toxic phosgene, significant research has focused on using carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock for carbamate synthesis. nih.gov These methods are attractive due to their environmentally benign nature. nih.gov
One prominent strategy involves the reaction of amines with CO₂ to form carbamic acid ammonium (B1175870) salts, which can then be further reacted. nih.gov A mild and efficient library synthesis technique has been developed utilizing the DBU-catalyzed reaction of an amine and gaseous CO₂. acs.org The resulting carbamic acid intermediate can be dehydrated to form an isocyanate in situ, which is then trapped by 2,2,2-trifluoroethanol to yield the desired carbamate. organic-chemistry.orgacs.org
Another pathway involves a three-component reaction where an amine, CO₂, and an alkylating agent like 2,2,2-trifluoroethyl bromide are coupled under basic conditions. smolecule.com This process is promoted by bases such as cesium carbonate. google.com The mechanism involves the initial formation of a carbamate anion through CO₂ insertion into the amine N-H bond, followed by alkylation with the trifluoroethyl halide. smolecule.com
Furthermore, fluorinated dialkyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, can be synthesized from CO₂ and 2,2,2-trifluoroethanol. researchgate.net This carbonate then serves as an environmentally benign substitute for phosgene, reacting smoothly with amines to produce 2,2,2-trifluoroethyl carbamates with high regioselectivity. nih.govacs.org
Table 2: Selected Carbon Dioxide Fixation Strategies for Carbamate Synthesis
| Reactants | Catalyst/Reagents | Intermediate | Key Features |
| Amine + CO₂ + Alcohol | DBU, Mitsunobu Reagents | Isocyanate | In situ generation of isocyanate from a primary amine-derived carbamic acid, which is then trapped by the alcohol. acs.org |
| Amine + CO₂ + 2,2,2-Trifluoroethyl Halide | Cesium Carbonate | Carbamate Anion | CO₂ insertion into the amine bond is followed by N-alkylation with the halide. smolecule.comgoogle.com |
| 2,2,2-Trifluoroethanol + CO₂ + Alkylating Agent | Strong Organic Base (e.g., DBU), Dehydrating Agent (e.g., Si(OR)₄), CeO₂ catalyst | Bis(2,2,2-trifluoroethyl) carbonate | Synthesis of a stable, reactive carbonate that acts as a phosgene equivalent for subsequent reaction with amines. researchgate.netnih.gov |
Alcoholysis of Urea (B33335) Pathways for Carbamate Formation
The alcoholysis of urea is another important non-phosgene route for synthesizing carbamates. This method is advantageous due to the low cost and wide availability of urea, favorable thermodynamics, and the fact that the ammonia (B1221849) byproduct can be recycled back into urea production. researchgate.net The process involves the direct reaction of an alcohol with urea to yield a carbamate and ammonia, typically requiring a catalyst to proceed efficiently. researchgate.net
While this method is well-established for simple alcohols, its application to 2,2,2-trifluoroethanol requires consideration of the alcohol's lower reactivity. tandfonline.com The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of urea. Various catalysts, including Lewis acids and metal oxides, have been developed to facilitate this transformation for a range of alcohols. researchgate.net For example, indium triflate has been shown to be an effective catalyst for the synthesis of primary carbamates from various alcohols and urea. organic-chemistry.org The development of suitable catalysts is key to adapting this pathway for the efficient synthesis of 2,2,2-trifluoroethyl carbamate.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. rsc.org
Catalyst Development for Environmentally Benign Routes
A major focus of green synthesis is the development of efficient and recyclable catalysts that can operate under mild conditions. In the context of this compound synthesis, this is most evident in the CO₂ fixation and urea alcoholysis routes.
For CO₂-based syntheses, catalysts are crucial for activating the thermodynamically stable CO₂ molecule. uantwerpen.be Transition-metal-free systems have gained significant attention. uantwerpen.be Organic bases like DBU are effective for capturing CO₂ and catalyzing its reaction with amines. acs.org Inorganic bases, particularly cesium carbonate, are highly effective in promoting the three-component coupling of amines, CO₂, and alkyl halides. smolecule.comgoogle.com Heterogeneous catalysts, such as CeO₂, are being developed for the synthesis of dialkyl carbonates from CO₂ and alcohols, offering benefits like easy separation and potential for recycling. researchgate.net
Solid acid catalysts also represent a class of environmentally benign options. Materials like K-10 montmorillonite (B579905) and Nafion-H are durable, easy to handle, and can be recycled. nih.gov Such catalysts are effective in various condensation reactions and can be applied under solvent-free conditions, further enhancing their green credentials. nih.gov
Table 3: Examples of Environmentally Benign Catalysts
| Catalyst | Type | Reaction Application | Green Advantage |
| DBU | Organic Base | CO₂ fixation with amines | Metal-free, operates under mild conditions. acs.orguantwerpen.be |
| Cesium Carbonate | Inorganic Base | Three-component carbamate synthesis (amine, CO₂, halide) | High efficiency in CO₂ utilization pathways. smolecule.comgoogle.com |
| CeO₂ | Heterogeneous Metal Oxide | Synthesis of dialkyl carbonates from CO₂ and alcohols | Recyclable solid catalyst. researchgate.net |
| K-10 Montmorillonite | Solid Acid (Clay) | Condensation reactions | Low cost, recyclable, enables solvent-free conditions. nih.gov |
| Indium Triflate | Lewis Acid | Alcoholysis of urea | Ecofriendly carbonyl source (urea), simple product isolation. organic-chemistry.org |
Solvent-Free and Atom-Economical Approaches
Atom economy, which measures the efficiency of a reaction in converting starting materials into the desired product, is a core principle of green chemistry. rsc.org Methods that incorporate all or most of the atoms from the reactants into the final product are highly desirable.
The direct fixation of carbon dioxide is an excellent example of an atom-economical approach, as it uses CO₂ as a building block. uantwerpen.be Similarly, the alcoholysis of urea is considered an efficient route, with ammonia as the only major byproduct. researchgate.net The development of one-pot procedures, where multiple reaction steps are carried out in a single reactor, also improves efficiency and reduces waste by avoiding the isolation and purification of intermediates. acs.org For example, a one-pot synthesis of unsymmetrical ureas from bis(2,2,2-trifluoroethyl) carbonate demonstrates this principle. acs.org
Solvent-free reactions further enhance the green profile of a synthesis by eliminating the need for potentially hazardous and difficult-to-recycle organic solvents. Several catalytic systems, particularly those using solid acid catalysts like K-10 montmorillonite, can be performed under solvent-free conditions, often at moderate temperatures. nih.gov Research has also explored solvent-free synthesis of trifluoroethyl esters using Cs₂CO₃ at room temperature, highlighting the potential for eliminating solvents in related carbamate syntheses. tandfonline.comresearchgate.net These approaches not only reduce environmental impact but can also simplify product purification.
Electrochemical Synthesis Methods for Carbamates
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing carbamates. These methods leverage electrical current to drive redox reactions, often under mild conditions and with high selectivity, reducing the need for harsh chemical reagents.
Recent advancements have focused on the fixation of carbon dioxide (CO₂) with amines, providing a green pathway to carbamates. In 2019, an electrocatalytic method was reported for synthesizing carbamate derivatives using platinum electrodes in acetonitrile, demonstrating a direct route for CO₂ utilization. researchgate.net A further development is an electrocatalyzed three-component cascade reaction involving CO₂, amines, and N-alkenylsulfonamides, which efficiently produces novel carbamate compounds in an environmentally friendly manner. rsc.org This approach highlights the potential of electro-oxidation to promote multi-component reactions with CO₂. rsc.org The general comparison between traditional and electrochemical synthesis highlights the latter's potential for more sustainable processes. researchgate.net
Mediated electrolysis offers a way to perform oxidations at lower potentials, enhancing functional group tolerance. The Shono-type oxidation, a classic electrochemical method for functionalizing C-H bonds adjacent to nitrogen, has been adapted for cyclic carbamates. nih.gov By using aminoxyl mediators like PhCO₂ABNO or ketoABNO, the α-oxygenation of unactivated cyclic carbamates can proceed at an electrode potential approximately 1 V lower than that required for direct substrate oxidation. nih.gov This mediated approach prevents the degradation of sensitive functional groups that would not be compatible with conventional Shono oxidations. nih.gov The use of a 1-alkoxy-2,2,2-trifluoroethyl group, in place of a standard carbamate, has been shown to improve both regioselectivity and stereoselectivity in related electrochemical processes. nih.gov
| Electrochemical Method | Reactants | Key Features | Mediator/Catalyst | Reference(s) |
| CO₂ Fixation | CO₂, Amines, N-Alkenylsulfonamides | Green, three-component cascade reaction | Electrocatalysis | rsc.org |
| Direct Carbamoyloxylation | Arylketones, Amines, CO₂ | Metal-free, simple electrochemical oxidation | n-Bu₄NI | researchgate.net |
| Mediated Shono-Type Oxidation | Cyclic Carbamates, Water | Low potential α-oxygenation, high functional group tolerance | Aminoxyls (e.g., PhCO₂ABNO) | nih.gov |
| Indirect Anodic Oxidation | Schiff Bases | Two-phase system to prevent electrode passivation | NaI (Redox Catalyst) | chim.it |
Advanced Synthetic Strategies for Complex this compound Architectures
The construction of complex molecules containing the this compound moiety often requires sophisticated synthetic strategies that allow for high efficiency and control over the molecular architecture.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency in generating molecular complexity. nih.govresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent. nih.govwikipedia.orgcsic.es
The Ugi four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.org This reaction is exceptionally modular, allowing for the creation of large chemical libraries. wikipedia.org The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxyamide. researchgate.net While the ester linkage in Passerini products can be metabolically unstable, strategic design, such as using sterically hindered components, can improve hydrolytic stability. nih.gov The development of organocatalyzed versions of these reactions has further expanded their scope. csic.es
For the synthesis of trifluoroethylated compounds, reagents like bis(2,2,2-trifluoroethyl) carbonate serve as effective condensing agents in one-pot syntheses of unsymmetrical ureas, which are structurally analogous to carbamates. acs.org Similarly, 2,2,2-trifluoroethylthiocarbamate has been employed in the one-pot synthesis of complex heterocyclic structures like 5-(dialkylamino)tetrazoles, demonstrating the utility of trifluoroethylated building blocks in combinatorial chemistry. nih.gov
| Reaction Type | Components | Product | Key Features | Reference(s) |
| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | High atom economy, modular, single-step complexity | nih.govwikipedia.org |
| Passerini Reaction | Ketone/Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Forms α-acyloxyamides, useful in combinatorial chemistry | researchgate.netacs.org |
| One-Pot Urea Synthesis | Two different amines, Bis(2,2,2-trifluoroethyl) carbonate | Unsymmetrical Urea | Efficient condensing agent, no special conditions required | acs.org |
| One-Pot Tetrazole Synthesis | Amines, 2,2,2-Trifluoroethylthiocarbamate, Sodium Azide | 5-(Dialkylamino)tetrazole | Forms complex heterocycles from a trifluoroethylated starting material | nih.gov |
Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Several stereoselective strategies have been developed to produce specific isomers of trifluoroethyl carbamate derivatives.
One powerful approach is the use of chiral catalysts. For instance, a copper-catalyzed asymmetric three-component reaction of cyclic diaryliodoniums with CO₂ and amines provides direct access to axially chiral carbamates with high yields and excellent enantioselectivities. rsc.org The absolute configuration of the product is determined by the chirality of the ligand used in the catalytic system. rsc.org
Stereocontrolled rearrangement reactions are also valuable. The thieme-connect.comresearchgate.net-Wittig-Still rearrangement of allylic stannyl (B1234572) ethers derived from chiral precursors, such as isopropylidene L-threitol, can be used to establish specific stereocenters. nih.gov The diastereoselectivity of this rearrangement is influenced by the geometry (E/Z) of the starting allylic ether. The major diastereomer from this sequence was converted into a known 5-O-carbamoylpolyoxamic acid derivative, confirming its stereochemistry. nih.gov
Modern photoredox catalysis offers new routes for stereoselective functionalization. A visible-light-induced trifluoroethylation of enamides with 2,2,2-trifluoroethyl iodide proceeds in a highly regio- and stereoselective manner. acs.org This method allows for the synthesis of β-trifluoroethylated enamides, which are versatile intermediates that can be converted to trifluoroethyl-containing amines and ketones. acs.org DFT calculations suggest that the deprotonation of a carbocation intermediate is the stereoselectivity-determining step. acs.org Furthermore, the stereochemistry of the resulting enamides can often be modulated under acidic conditions. acs.org
| Stereoselective Method | Key Transformation | Stereochemical Control | Example Application | Reference(s) |
| Catalytic Asymmetric Synthesis | Copper-catalyzed ring-opening | Chiral Ligand | Synthesis of axially chiral carbamates | rsc.org |
| thieme-connect.comresearchgate.net-Wittig-Still Rearrangement | Rearrangement of allylic stannyl ethers | Chiral Substrate Control | Synthesis of 5-O-carbamoylpolyoxamic acid derivative | nih.gov |
| Photoredox Catalysis | C(sp²)–H Trifluoroethylation of enamides | Kinetically controlled deprotonation | Synthesis of geometrically defined β-trifluoroethylated enamides | acs.org |
| Asymmetric [3+2] Cycloaddition | Cycloaddition of N-2,2,2-trifluoroethylisatin ketimines | Dinuclear Zinc Catalyst with Chiral Ligand | Construction of CF₃-containing spiro[benzofuran-pyrrolidine] derivatives | rsc.org |
Carbamoyl (B1232498) fluorides are versatile and increasingly important electrophilic building blocks for the synthesis of amides, ureas, and carbamates. thieme-connect.comthieme-connect.com Their reactivity, often enhanced by the unique properties of the C-F bond, makes them valuable intermediates. researcher.life A variety of methods have been developed for their synthesis, particularly from readily available secondary amines.
Historically, the synthesis involved converting amines to carbamoyl chlorides using toxic phosgene, followed by a halide exchange reaction. yorku.ca Direct synthesis from amines using difluorophosgene (COF₂) is possible but is hampered by the high toxicity and handling difficulties of COF₂. yorku.ca Consequently, significant research has focused on developing safer, in-situ sources of difluorophosgene or alternative fluorinating strategies. thieme-connect.comyorku.ca
Modern methods often employ difluorophosgene surrogates. For example, a combination of (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) as a difluorocarbene source and a pyridine N-oxide as an oxidant can generate the necessary electrophile to react with secondary amines, producing carbamoyl fluorides with wide functional group tolerance. yorku.ca Another approach uses CO₂ as an inexpensive C1 source in conjunction with a deoxyfluorinating reagent. researchgate.net The reaction of secondary amines with (Me₄N)SCF₃ leads to the rapid and quantitative formation of thiocarbamoyl fluorides, which can then be converted to valuable N-CF₃ amines using silver fluoride (B91410) (AgF). nih.gov This two-step, one-pot procedure showcases a formal umpolung strategy and is notable for its mild conditions and high functional group tolerance. nih.gov
| Reagent/Method | Starting Material | Product | Key Features | Reference(s) |
| Difluorophosgene (or in-situ equivalent) | Secondary Amines | Carbamoyl Fluoride | Direct but often uses toxic or sensitive reagents (e.g., AgOCF₃) | thieme-connect.comyorku.ca |
| Difluorocarbene Source + Oxidant | Secondary Amines | Carbamoyl Fluoride | Avoids handling COF₂ directly; uses bench-stable precursors like PDFA | yorku.ca |
| CO₂ + Deoxyfluorinating Reagent | Secondary Amines | Carbamoyl Fluoride | Utilizes inexpensive CO₂ as a C1 source | researchgate.net |
| (Me₄N)SCF₃ then AgF | Secondary Amines | N-CF₃ Amine (via Thiocarbamoyl Fluoride) | Mild, one-pot, high functional group tolerance | nih.gov |
| 1,1′-Carbonyldiimidazole (CDI) then KF | Secondary Amines | Carbamoyl Fluoride | Three-step, avoids highly toxic reagents, scalable | researchgate.net |
Reactivity and Mechanistic Investigations of 2,2,2 Trifluoroethyl Carbamates
Fundamental Reaction Pathways of the Carbamate (B1207046) Moiety
The carbamate group (-O-C(=O)-N<) is an ester of carbamic acid and exhibits a range of reactivities, including nucleophilic substitution, redox transformations, and hydrolysis. These pathways are central to its role as a versatile functional group in organic synthesis and medicinal chemistry. nih.govacs.org
The carbonyl carbon of the carbamate is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is fundamental to both the synthesis and subsequent transformations of 2,2,2-trifluoroethyl carbamates.
A common synthetic route involves the nucleophilic substitution of a chloroformate by an amine. For instance, the reaction of an amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base like triethylamine (B128534) yields the corresponding 2,2,2-trifluoroethyl carbamate. vulcanchem.com Similarly, bis(2,2,2-trifluoroethyl) carbonate can act as a carbamoylating agent, reacting smoothly with alkyl amines to regioselectively form this compound intermediates. acs.org These intermediates can then undergo further nucleophilic substitution by another amine to produce unsymmetrical ureas, highlighting the carbamate's utility as a reactive intermediate. acs.org
The carbamate moiety itself can be attacked by various nucleophiles, such as amines or thiols, often facilitated by a base, leading to the formation of substituted carbamates or other derivatives. This reactivity is crucial in the context of covalent inhibitors, where the carbamate acts as an electrophile that covalently modifies nucleophilic residues (e.g., serine) in enzyme active sites. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Carbamate Synthesis | Amine + 2,2,2-Trifluoroethyl Chloroformate | This compound | vulcanchem.com |
| Carbamate Synthesis | Amine + Bis(2,2,2-trifluoroethyl) carbonate | This compound | acs.org |
| Urea (B33335) Synthesis | This compound + Amine | Unsymmetrical Urea | acs.org |
| Covalent Modification | This compound + Enzyme Nucleophile | Covalently Modified Enzyme | nih.gov |
Oxidation: The molecule can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. The outcome of such reactions typically involves the transformation of other functional groups within the molecule, leading to products like carboxylic acids or ketones.
Reduction: Reduction of 2,2,2-trifluoroethyl carbamates can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com This process can lead to the cleavage of the carbamate bond, resulting in the formation of the corresponding amines or alcohols. In the context of platinum-based anticancer prodrugs, Pt(IV) complexes bearing carbamate ligands are designed to be reduced within cells to the active Pt(II) species. researchgate.net
| Transformation | Typical Reagent(s) | Major Product(s) | Reference |
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Carboxylic acids, Ketones | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Amines, Alcohols | smolecule.com |
The hydrolytic stability of the carbamate linkage is of significant interest, particularly in the fields of medicinal chemistry and materials science. nih.govacs.org Carbamates can undergo hydrolysis under either acidic or basic conditions, which cleaves the ester bond to yield an alcohol, an amine, and carbon dioxide. smolecule.com
The mechanism of hydrolysis is highly dependent on the substituents. A kinetic study of the basic hydrolysis of N-(4-nitrophenyl)carbamates revealed that the degradation mechanism is profoundly influenced by the alcohol moiety. publish.csiro.auresearchgate.net While the methyl carbamate analogue was found to decompose via a standard bimolecular acyl substitution (BAC2) mechanism, the this compound derivative decomposed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. publish.csiro.auresearchgate.net This alternative pathway involves the initial deprotonation of the carbamate nitrogen, followed by the expulsion of the 2,2,2-trifluoroethoxide leaving group. publish.csiro.au This mechanistic shift underscores the significant role the fluorinated group plays in the carbamate's reactivity.
The stability of the carbamate bond can be tuned; for example, it is generally more stable than an ester but can be designed to be a metabolically labile group in prodrugs. acs.orgvulcanchem.com In comparison to other functional groups, carbamates are generally considered less stable to hydrolysis than corresponding sulfonamides. vulcanchem.com
Oxidative and Reductive Transformations
Influence of the 2,2,2-Trifluoroethyl Group on Reactivity
The substitution of a non-fluorinated ethyl group with a 2,2,2-trifluoroethyl group has profound consequences for the electronic properties and reactivity of the carbamate.
The primary influence of the 2,2,2-trifluoroethyl group is its powerful electron-withdrawing inductive effect (-I effect). The three highly electronegative fluorine atoms polarize the C-F bonds, creating a strong dipole that withdraws electron density from the rest of the molecule. rsc.orgrsc.orgvaia.com This effect is transmitted through the two-carbon linker to the carbamate functionality.
This strong inductive pull has several key consequences:
Increased Electrophilicity: The electron density at the carbamate's carbonyl carbon is significantly reduced, enhancing its electrophilicity. This makes the carbamate more susceptible to attack by nucleophiles. nih.gov
Enhanced Acidity of Precursor Alcohol: The inductive effect stabilizes the corresponding alkoxide (trifluoroethoxide), making 2,2,2-trifluoroethanol (B45653) significantly more acidic (pKa ≈ 12.4) than ethanol (B145695) (pKa ≈ 16). acs.orgsmolecule.com
Stabilization of Intermediates: The electron-withdrawing nature of the group can stabilize intermediates formed during reactions, such as during the deprotection of an amine where the carbamate is used as a protecting group.
Modulation of Basicity: When attached to a nitrogen-containing molecule, the trifluoroethyl carbamate group can lower the basicity of nearby amine functionalities.
The strength of this effect is quantified by the Hammett parameter; the trifluoroethyl group has been reported to have a σmeta value of 0.43, confirming its strong electron-withdrawing character. vulcanchem.com
The ability of the 2,2,2-trifluoroethoxide to function as a good leaving group is a direct consequence of the electronic effects discussed above. The stability of an anion is correlated with its effectiveness as a leaving group. Because 2,2,2-trifluoroethanol is a relatively strong acid for an alcohol, its conjugate base, 2,2,2-trifluoroethoxide, is a stable anion and therefore a competent leaving group. acs.orgsmolecule.com
The reactivity of carbamates as acylating agents is directly tied to the pKa of the corresponding alcohol leaving group. In a comparative study of various carbamate-based inhibitors for serine hydrolases, the reactivity was shown to correlate with the electrophilicity of the carbamate, which is governed by the leaving group. nih.gov The O-trifluoroethyl (TFE) carbamate was found to be a moderately potent inhibitor, significantly more reactive than its O-phenyl carbamate counterpart but less reactive than carbamates with more activated leaving groups like O-p-nitrophenyl (PNP) or O-hexafluoroisopropyl (HFIP). nih.gov
This hierarchy demonstrates that the 2,2,2-trifluoroethyl group provides a balance of reactivity and stability, making it a useful moiety for tuning the electrophilic character of the carbamate group.
| Carbamate Leaving Group | Relative Reactivity | Rationale | Reference |
| p-Nitrophenyl (PNP) | Highest | Excellent leaving group due to resonance stabilization of the phenoxide. | nih.gov |
| Hexafluoroisopropyl (HFIP) | High | Very good leaving group due to strong inductive effect of two CF₃ groups. | nih.gov |
| 2,2,2-Trifluoroethyl (TFE) | Moderate | Good leaving group due to inductive effect of one CF₃ group. | nih.gov |
| Phenyl | Low | Poorer leaving group compared to activated phenols or fluoroalkoxides. | nih.gov |
Stereoelectronic Effects and Conformational Dynamics (E/Z-Isomerization)
The conformational behavior of carbamates, including 2,2,2-trifluoroethyl derivatives, is characterized by hindered rotation around the central carbon-nitrogen (C–N) bond. This phenomenon gives rise to distinct E/Z-isomers. missouri.edu The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts partial double-bond character to the C–N bond, creating a significant rotational barrier. nih.gov The presence of the electron-withdrawing 2,2,2-trifluoroethyl group attached to the nitrogen atom significantly influences these dynamics.
Investigations using variable temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in quantifying the energetics of this isomerization. For instance, in N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the -CH₂CF₃ group serves as a sensitive reporter for the rotational isomerism, allowing for the observation of separate signals for the E and Z conformers at low temperatures. mst.eduresearchgate.net As the temperature increases, these signals broaden and eventually coalesce, a process that can be analyzed using Eyring-Polanyi theory to determine the activation barrier (ΔG‡) for the E/Z-isomerization. mst.edu Experimental measurements for this compound yielded a rotational barrier of 15.65 ± 0.13 kcal/mol. mst.eduresearchgate.netresearchgate.net
Computational studies, particularly those employing Potential Energy Surface (PES) analyses, provide deeper mechanistic insight. nih.govresearchgate.net These studies on model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate reveal that while the ground state minima feature an essentially sp²-hybridized nitrogen, the transition state (TS) structures for rotation involve significant N-pyramidalization. missouri.edunih.gov The stability of these transition states is governed by a complex interplay of stereoelectronic effects, including the minimization of repulsion between the nitrogen lone pair (NLP) and the carbonyl group, negative hyperconjugation (NLP→σ*(CO)), and intramolecular electrostatic stabilizations. researchgate.netnih.gov The computed barrier for the model system shows excellent agreement with experimentally measured values, validating the theoretical approach. researchgate.netnih.gov
The presence of the trifluoroethyl group is a key factor. Extensive computational studies have shown that for N-Boc protected intermediates containing a trifluoroethyl group, two distinct quartets for the -CF₃ group are observable in the ¹³C NMR spectra, which are assigned to the E/Z rotational isomers around the N-CO₂R carbamate bond. digitellinc.com This observation underscores the impact of the fluorinated substituent on the electronic environment and conformational preferences of the molecule.
Experimental and Computed Rotational Barriers for N-(2,2,2-Trifluoroethyl) Carbamates
| Compound | Method | Parameter | Value | Reference |
|---|---|---|---|---|
| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT-NMR Spectroscopy | ΔG‡ (Rotational Barrier) | 15.65 ± 0.13 kcal/mol | mst.edu, researchgate.net, researchgate.net |
| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | Computational (PES Analysis) | Computed Rotational Barrier | In agreement with experimental values | nih.gov, researchgate.net |
Mechanistic Studies of Specific Transformations Involving 2,2,2-Trifluoroethyl Carbamates
Carbamates are versatile precursors for the generation of nitrene intermediates, which can subsequently undergo C–H amination reactions. snnu.edu.cn Transition metal catalysts, particularly those based on rhodium and silver, are effective in promoting these transformations. rhhz.netresearchgate.net The general strategy involves the in-situ generation of a metal-nitrenoid species from the carbamate, which then inserts into a C–H bond. snnu.edu.cn While N-oxygen-substituted carbamates, such as N-tosyloxycarbamates, are common nitrene sources, the underlying principles apply to other carbamate derivatives. snnu.edu.cnrhhz.net
Rhodium(II) carboxylate complexes, such as Rh₂(esp)₂, are highly effective catalysts for intramolecular C–H amination of carbamates to form valuable oxazolidinone heterocycles. snnu.edu.cnrhhz.net Density Functional Theory (DFT) studies on these rhodium-catalyzed reactions suggest a concerted C–H insertion pathway via a Rh-nitrene species is favored, with the C–H insertion being the rate-limiting step. researchgate.net For intermolecular reactions, rhodium catalysts can achieve C–H amination of various hydrocarbons. snnu.edu.cnresearchgate.net
Silver-based catalysts have also been employed for intramolecular C(sp³)–H amination of carbamates. rhhz.net The choice of ligand is crucial for catalytic activity. rhhz.net The electron-withdrawing nature of the trifluoroethyl group in this compound influences the reactivity of the nitrene intermediate. This group makes the nitrogen atom more electrophilic, potentially enhancing its reactivity towards C–H insertion. The mechanism for intermolecular C–H amination is generally believed to proceed through a triplet stepwise pathway. researchgate.net
Catalysts Used in Carbamate-Based C-H Amination
| Catalyst Family | Typical Catalyst | Transformation Type | Reference |
|---|---|---|---|
| Rhodium | Rh₂(esp)₂, Rh₂(S-TCPTAD)₄ | Intramolecular and Intermolecular C-H Amination | snnu.edu.cn, rhhz.net |
| Silver | AgNO₃ with ligands | Intramolecular C-H Amination | rhhz.net |
Palladium-catalyzed C–H functionalization is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from C–H bonds. In many cases, a directing group on the substrate is used to control the regioselectivity of the reaction, typically favoring the ortho position. scienceopen.comnih.gov A carbamate group can serve as an effective directing group in the C–H functionalization of aniline (B41778) derivatives. nih.gov
When a 2,2,2-trifluoroethylamine (B1214592) derivative is protected as a carbamate, this directing capability can be harnessed. The reaction generally proceeds through a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. nih.gov A key mechanistic step is the chelation-assisted C–H activation, where the carbamate's carbonyl oxygen coordinates to the Pd(II) center, positioning it to activate a nearby C–H bond via a Concerted Metalation-Deprotonation (CMD) pathway. scienceopen.comnih.gov This forms a cyclopalladated intermediate. nih.gov
This palladacycle can then react with various coupling partners. For example, in C–H arylation with aryldiazonium salts, the palladacycle undergoes oxidative addition to generate a high-valent Pd(IV) intermediate. nih.gov Subsequent reductive elimination furnishes the ortho-arylated product and regenerates a Pd(II) species. nih.gov Kinetic isotope effect studies showing a K_H/K_D value of 4.2 indicate that the C–H activation step is the rate-determining step in this process. nih.gov The carbamate group, including a this compound, is crucial for directing the palladium catalyst to the desired position and facilitating the C–H cleavage.
The this compound group can be used as a protecting group for amines. Its removal, or deprotection, is a critical step in multi-step synthesis. The strong electron-withdrawing nature of the trifluoroethyl group significantly influences the stability and cleavage of the carbamate. This effect makes the carbamate linkage susceptible to cleavage under specific catalytic conditions.
One common method for the deprotection of carbamate groups is hydrolysis under acidic or basic conditions. smolecule.com For 2,2,2-trifluoroethyl carbamates, the mechanism of acidic hydrolysis involves protonation of the carbonyl oxygen, which facilitates nucleophilic attack and subsequent cleavage.
Applications of 2,2,2 Trifluoroethyl Carbamate in Advanced Chemical Research
2,2,2-Trifluoroethyl Carbamate (B1207046) as a Synthon in Organic Synthesis
A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. 2,2,2-Trifluoroethyl carbamate and related structures have emerged as powerful synthons, prized for their reactivity and the unique characteristics they introduce into target molecules.
Building Blocks for Complex Molecular Architectures
Derivatives of this compound, particularly N-2,2,2-trifluoroethylisatin ketimines, have been recognized as important building blocks since 2015 for constructing complex, biologically relevant scaffolds. mdpi.comnih.gov These ketimines act as effective 1,3-dipoles in various cycloaddition reactions, providing access to intricate molecular frameworks containing the valuable trifluoromethyl group. mdpi.com
A key application is the synthesis of spirooxindole derivatives, which are prominent motifs in many natural products and pharmaceuticals. In one example, an organocatalytic asymmetric [3+2] cycloaddition reaction between N-2,2,2-trifluoroethylisatin ketimines and methyleneindolinones yields trifluoromethyl-containing spirooxindoles with excellent yields (84–99%) and high stereoselectivity. mdpi.com This method provides a reliable pathway to potentially bioactive compounds.
Furthermore, the principles of using amine-derived building blocks have been extended to the modular, one-pot synthesis of tetrahydrocarboline-type indole (B1671886) alkaloids. nih.gov This approach utilizes simple starting materials—such as 2-methyl indoles, formaldehyde, and various amino acid derivatives—to rapidly assemble complex alkaloid structures. nih.govnih.gov The ability to directly incorporate functionality from amino acids demonstrates the power of such multicomponent strategies in creating diverse molecular libraries for drug discovery. nih.gov
Reagents in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov
N-2,2,2-trifluoroethylisatin ketimines have proven to be effective reagents in MCRs and cascade reactions. nih.gov They participate in various transformations, including cycloadditions, to produce complex heterocyclic systems. nih.gov For instance, they have been used in catalytic asymmetric [3+2] cycloaddition reactions to synthesize α-trifluoromethyl homoallylic amine derivatives in high yields (82-99%) and with good to excellent enantioselectivities (75-99% ee). mdpi.com
In a different approach, O-2,2,2-trifluoroethyl carbamate has been incorporated into carboxylic acid components for use in the Ugi multicomponent reaction. rsc.org This strategy allows for the synthesis of peptoids bearing an activated carbamate moiety. The carbamate is stable under the neutral or weakly acidic conditions of the Ugi reaction but can subsequently react with amines under basic conditions to form urea (B33335) bonds, enabling the conjugation of oligonucleotides for the creation of DNA-encoded libraries (DELs). rsc.org
Precursors for Urea and Semicarbazide (B1199961) Derivatives
2,2,2-Trifluoroethyl carbamates, generated in situ from reagents like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate, are excellent precursors for synthesizing ureas and semicarbazides. researchgate.netthieme-connect.de Urea and semicarbazide motifs are prevalent in pharmaceuticals, agrochemicals, and as synthetic intermediates. researchgate.netnih.govmasterorganicchemistry.com
A facile, one-pot, two-step approach has been developed for the synthesis of 4-substituted semicarbazides. researchgate.netthieme-connect.de The process involves the initial formation of a this compound from a primary or secondary amine, followed by the addition of hydrazine (B178648). researchgate.netthieme-connect.de The moderate reactivity of the trifluoroethyl carbamate intermediate is crucial; it allows for a clean and rapid reaction with the hydrazine nucleophile while preventing the formation of undesired symmetrical urea byproducts. researchgate.net This method is scalable and has been used to generate diverse libraries of semicarbazides in good yields and high purity. researchgate.net
The research findings below showcase the versatility of this method with various amines.
| Starting Amine | Carbamate Precursor | Product (4-Substituted Semicarbazide) | Isolated Yield (%) |
|---|---|---|---|
| Cyclohexylamine | Bis(2,2,2-trifluoroethyl) carbonate | 4-Cyclohexylsemicarbazide | 81% |
| Pyrrolidine | Bis(2,2,2-trifluoroethyl) carbonate | Pyrrolidine-1-carboxamide | 75% |
| Aniline (B41778) | 2,2,2-Trifluoroethyl chloroformate | 4-Phenylsemicarbazide | 78% |
| Benzylamine | Bis(2,2,2-trifluoroethyl) carbonate | 4-Benzylsemicarbazide | 85% |
| Morpholine | Bis(2,2,2-trifluoroethyl) carbonate | N-Aminomorpholine-4-carboxamide | 82% |
Table 1. Synthesis of 4-Substituted Semicarbazides via this compound Intermediates. Data sourced from Bogolubsky et al. (2014). researchgate.net
Functional Group Protection Strategies Employing Trifluoroethyl Moieties
The stability and unique reactivity of trifluoroethyl groups make them suitable for use in protecting groups, which are essential for preventing unwanted reactions at specific sites during complex multi-step syntheses.
Amine and Amino Acid Protection using Trifluoroethyl Carbamates
Carbamates are one of the most common and useful protecting groups for amines, particularly in the synthesis of peptides. masterorganicchemistry.commissouri.edu The electron-withdrawing nature of the trifluoroethyl group in 2,2,2-trifluoroethyl carbamates can stabilize intermediates during deprotection steps.
In one synthetic application, a trifluoroethyl carbamate was used to protect a secondary amine. nih.gov The protection was achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tertiary carbamate, which was stable under the basic conditions required for subsequent reaction steps. nih.gov While this example uses a Boc group to protect an already trifluoroethylated amine, it highlights the compatibility of the trifluoroethyl moiety within standard protection strategies. More directly, 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate showcases the use of the trifluoroethyl carbamate group to protect an amine (propargylamine) for use in further synthesis.
Trifluoroethyl Ethers as Alcohol Protecting Groups
The 2,2,2-trifluoroethyl (TFE) ether has been introduced as a robust and small protecting group for alcohols. nih.govcapes.gov.br It demonstrates stability across a wide range of reaction conditions, making it strategically valuable in total synthesis. capes.gov.br The first strategic use of a TFE ether as a protecting group was reported in the total synthesis of vinigrol. nih.govcapes.gov.br
TFE ethers can be formed through several methods, including Mitsunobu reactions with trifluoroethanol or copper-catalyzed cross-couplings. capes.gov.br The strong inductive effect of the trifluoromethyl group facilitates these reactions. capes.gov.br
Deprotection of TFE ethers can be achieved under specific base-mediated conditions, which distinguishes them from standard alkyl ethers. nih.govcapes.gov.br Two primary strategies for removal have been demonstrated, as summarized in the table below.
| Method | Reagents | Key Intermediate | Outcome |
|---|---|---|---|
| Method A | 1. LDA 2. Catalytic OsO₄ | Difluorovinyl ether | Cleavage of the intermediate via dihydroxylation to release the alcohol. nih.govcapes.gov.br |
| Method B | 1. LDA 2. MoOPH (in situ trap) | Difluorovinyl anion | Trapping of the anion with an electrophilic oxygen source to form a labile difluoroacetate, which then decomposes to release the alcohol. nih.govcapes.gov.br |
Table 2. Base-Mediated Deprotection Strategies for Trifluoroethyl (TFE) Ethers. nih.govcapes.gov.br
Additionally, photoremovable protecting groups based on 1-(o-nitrophenyl)-2,2,2-trifluoroethyl ether derivatives have been developed. These groups are stable but can be cleaved efficiently upon photolysis, offering a mild and orthogonal deprotection strategy useful in biological chemistry.
Orthogonal Protecting Group Strategies in Complex Syntheses
In the intricate field of multi-step organic synthesis, particularly in peptide and complex molecule construction, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. This allows for the selective deprotection and subsequent reaction at different sites within the molecule.
The 2,2,2-trifluoroethyl (TFE) group, when part of a carbamate, can serve as a robust protecting group for amines. Carbamates, in general, are effective at temporarily reducing the nucleophilicity of amines, thereby preventing them from reacting with electrophiles while other parts of the molecule undergo transformation. organic-chemistry.org The stability of the TFE-carbamate under various conditions makes it a valuable component in orthogonal protection schemes. For instance, while a tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions and a fluorenylmethyloxycarbonyl (Fmoc) group is removed by base, a TFE-protected amine might require different, more specific conditions for deprotection. organic-chemistry.orgmasterorganicchemistry.com This differential reactivity is the cornerstone of orthogonal synthesis, enabling chemists to build complex molecular architectures with high precision. masterorganicchemistry.com
The 2,2,2-trifluoroethyl group has been utilized as a protecting group for sulfonates as well, where it demonstrates significant stability to acidic conditions. researchgate.net This acid stability is a key feature that allows for its use in conjunction with acid-labile protecting groups in an orthogonal strategy. researchgate.net Although the direct deprotection of a this compound is less commonly detailed than its role in providing stability, its resistance to certain reagents allows other protecting groups to be selectively removed. The choice of protecting groups is critical, and they must be stable throughout the intermediate steps of a synthesis and be removable in high yield without interfering with other functional groups. organic-chemistry.org
Role in Polymer Chemistry and Material Science
Monomer Units for Sequence-Defined Polymers
Carbamates are an emerging and important class of backbones for the creation of sequence-defined, non-natural (abiotic) polymers. nih.gov The ability to control the primary sequence of these polymers opens up possibilities for designing new functional materials from the ground up. nih.gov this compound can serve as a monomer or a precursor to a monomer unit in the synthesis of these advanced polymers.
Research into the conformational properties of carbamate monomers has shown that, compared to amino acid building blocks in peptides, carbamates can be more rigid. nih.gov This rigidity is thought to arise from the extended delocalization of π-electrons along the polymer backbone. nih.gov Interestingly, while peptides typically favor a trans configuration for their amide bonds, carbamates can have energetically stable cis configurations. nih.gov This structural difference provides a unique platform for the design of novel polymer structures and functions. The specific properties of the 2,2,2-trifluoroethyl group, such as its high electronegativity and steric bulk, can further influence the conformational preferences and ultimately the macroscopic properties of the resulting sequence-defined polymer.
Linkages in Recyclable Thermosets
Thermosetting polymers are known for their mechanical robustness and thermal stability, which stem from their covalently cross-linked networks. researchgate.netacs.org However, these cross-links also make them notoriously difficult to recycle. researchgate.netacs.org A promising strategy to address this challenge is the development of covalent adaptable networks (CANs), also known as vitrimers, which combine the durability of thermosets with the recyclability of thermoplastics. researchgate.net
This compound can be incorporated as a dynamic linkage in such recyclable thermosets. The key is the reversible nature of the carbamate bond under certain conditions. For instance, a strong electron-withdrawing group, like the trifluoromethyl group, can lower the dissociation temperature of certain carbamate bonds, such as phenol-carbamate bonds. mdpi.com This allows the cross-linked network to be broken and reformed upon heating, enabling the material to be reprocessed and recycled. This approach has been demonstrated in polyurethane elastomers where the reprocessing was achieved by hot-pressing, and the chemical structure of the material was confirmed to be unchanged after recycling. mdpi.com
Phosgene-Free Synthesis of Polycarbonates and Polyurethanes
The traditional industrial synthesis of polycarbonates and polyurethanes often relies on the use of highly toxic phosgene (B1210022). researchgate.netgoogle.comd-nb.info Developing phosgene-free synthetic routes is a major goal in green chemistry. This compound and its derivatives are key players in these safer, more environmentally benign processes.
One approach involves the use of fluorinated dialkyl carbonates, which can be produced from carbon dioxide, as substitutes for phosgene. researchgate.net For example, bis(2,2,2-trifluoroethyl) carbonate can be synthesized and then used in the production of polycarbonates. researchgate.net Another phosgene-free method for preparing carbamates involves reacting a compound containing an amine group with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.com This method proceeds under ambient conditions and produces carbamates in high yields with minimal byproducts. google.com These carbamates can then be used as monomers in the synthesis of polyurethanes and other polymers, completely avoiding the use of hazardous phosgene.
Contributions to Energy Storage Technologies
Fluorinated Carbamates as Electrolyte Components in Lithium-Ion Batteries
The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the properties of the electrolyte. Standard electrolytes are often flammable and have limitations at high voltages and extreme temperatures. Fluorinated compounds are being extensively investigated as electrolyte additives or co-solvents to address these issues. cas.cn
Partially fluorinated carbamates, including derivatives of this compound, have been studied as electrolyte co-solvents. cas.cn The presence of fluorine imparts several desirable properties, such as lower flammability, increased stability towards oxidation, and favorable formation of the solid-electrolyte interphase (SEI) on the anode. cas.cnacs.org A stable and effective SEI is crucial for preventing electrolyte decomposition and ensuring long cycle life. diva-portal.org
In-depth Analysis of this compound in Advanced Chemical Research Is Currently Limited
Extensive research into the specific applications of the chemical compound This compound in advanced battery technologies, particularly concerning its influence on the Solid-Electrolyte Interphase (SEI), thermal stability, and high-voltage performance, reveals a significant lack of available data and detailed studies. While the broader class of fluorinated compounds is of great interest in battery research, specific findings for this compound are not substantially present in publicly accessible scientific literature.
Research in the field of lithium-ion battery electrolytes frequently explores fluorinated carbonates and other derivatives for their potential to enhance safety and performance. Compounds that are structurally similar, such as bis(2,2,2-trifluoroethyl) carbonate (TFEC) , methyl(2,2,2-trifluoroethyl) carbonate (FEMC) , and ethyl-2,2,2-trifluoroethyl carbonate (ETFEC) , have been investigated for their roles in forming stable SEI layers, improving thermal resilience, and enabling high-voltage operation. acs.orgresearchgate.netsigmaaldrich.com
For instance, studies on partially fluorinated carbamates have been conducted, including the related compound 2,2,2-trifluoroethyl N,N-dimethyl carbamate . cas.cn This research touched upon its potential for creating favorable SEI films and its low flammability. cas.cn However, the same study concluded that the fluorinated carbonate analogues demonstrated superior characteristics for electrolyte applications, and did not provide in-depth performance data for the carbamate. cas.cn
Due to the scarcity of direct research findings on This compound itself, a detailed article on its specific influence on SEI formation and its effect on thermal and high-voltage performance, as per the requested outline, cannot be generated at this time. The available scientific data focuses on its analogues rather than the specified compound.
Computational and Spectroscopic Characterization of 2,2,2 Trifluoroethyl Carbamate
Quantum Chemical Calculations and Spectroscopic Predictions
Quantum chemical calculations have proven to be an invaluable tool in elucidating the complex behaviors of fluorinated carbamates. Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been employed to explore their potential energy surfaces, predict spectroscopic parameters, and understand reaction kinetics.
Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Parameters
Density Functional Theory (DFT) has been widely used to investigate the conformational landscape of 2,2,2-trifluoroethyl carbamate (B1207046) and related compounds. These calculations have been instrumental in explaining experimental observations, such as the presence of multiple rotamers in solution. digitellinc.com For instance, computational studies on N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, a model system, have successfully assigned the two sets of -CF3 quartets observed in ¹³C NMR spectra to rotational isomers around the N-CO₂R carbamate bond. digitellinc.comdigitellinc.com
DFT calculations, often paired with a suitable basis set like 6-311++G(d,p), are used to compute the optimized geometries of different conformers and the transition states that separate them. nih.govmissouri.edu These calculations reveal that the stability of various rotamers is influenced by a delicate balance of steric and electronic effects, including hyperconjugation. nih.gov Furthermore, DFT methods are employed to predict NMR chemical shifts (δ) and coupling constants (J), which have shown good agreement with experimental data, typically within 6%. nih.govmissouri.edu
| Computational Method | Application | Key Findings |
| DFT/B3LYP | Conformational Analysis | Assignment of ¹³C NMR signals to E/Z rotamers. digitellinc.comdigitellinc.com |
| DFT/B3LYP/6-311++G(d,p) | Spectroscopic Parameter Prediction | Calculated ¹³C chemical shifts and ¹³C-¹⁹F coupling constants in good agreement with experimental values. nih.govmissouri.edu |
| DFT/LSDA/6-311++G(d,p) | Vibrational Frequencies | Calculation of fundamental vibrational frequencies. researchgate.net |
Ab Initio Calculations for Reaction Pathways and Kinetics
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, have been utilized to study reaction pathways and kinetics of molecules related to 2,2,2-trifluoroethyl carbamate. For example, ab initio molecular dynamics has been employed to investigate the decomposition pathways of carbonate-based electrolytes, revealing a preference for the cleavage of external C-O bonds. arxiv.org
In studies of similar fluorinated carbonates like bis(2,2,2-trifluoroethyl) carbonate (BtFEC), ab initio calculations have been crucial in determining the main reaction pathways and reaction rate coefficients for its decomposition. acs.org These calculations identified two primary elimination pathways involving the formation of HF or trifluoroacetaldehyde, with calculated energy barriers of 74.8 and 94.3 kcal mol⁻¹, respectively. acs.org Such studies are vital for understanding the thermal stability and potential applications of these compounds. acs.org
Potential Energy Surface (PES) Mapping and Rotational Barriers
The exploration of the potential energy surface (PES) is fundamental to understanding the conformational dynamics of 2,2,2-trifluoroethyl carbamates. PES analyses, often conducted at the SMD[MP2/6-311++G(d,p)] level with higher-level energy corrections up to MP4(fc,SDTQ), have been reported for model systems like N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate. nih.govmissouri.eduresearchgate.net
These studies have identified multiple unique minima corresponding to different rotamers (E and Z) and the transition state structures connecting them. nih.govmissouri.edu A significant finding is that while the minima have an essentially sp²-hybridized nitrogen, the transition states for rotation feature N-pyramidalization. nih.govmissouri.edumissouri.edu The rotational barriers are influenced by factors such as the repulsion between the nitrogen lone pair and the CO₂ group, and negative hyperconjugation. nih.gov Two-dimensional PES scans have been particularly effective in visualizing the complex rotation-inversion pathways. nih.govresearchgate.net The computed rotational barriers from these studies are in excellent agreement with experimentally measured values. nih.govresearchgate.netmst.eduresearchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
A variety of advanced spectroscopic techniques are employed to experimentally probe the structure and dynamics of this compound and its analogues, providing data that complements and validates computational findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR, VT-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 2,2,2-trifluoroethyl carbamates. ¹H, ¹³C, and ¹⁹F NMR are routinely used to identify the molecular structure. researchgate.net The presence of the trifluoroethyl group provides a unique spectroscopic handle. In ¹³C NMR, the CF₃ carbon signal often appears as a quartet due to coupling with the three fluorine atoms. digitellinc.comdigitellinc.commissouri.edu
Variable-temperature (VT) NMR spectroscopy has been particularly insightful for studying the dynamic processes in these molecules, specifically the rotational isomerism around the C-N bond. researchgate.netmissouri.edumst.eduresearchgate.netresearchgate.netresearchgate.net At low temperatures, separate signals for the E and Z rotamers can be observed, which coalesce as the temperature is increased. researchgate.netmissouri.edumst.eduresearchgate.net This allows for the determination of the activation barrier for E/Z-isomerization using the Eyring-Polanyi equation. researchgate.netmst.eduresearchgate.net An experimental rotational barrier of 15.65 ± 0.13 kcal/mol has been measured for a related compound, N-Boc-N-(2,2,2-trifluoroethyl)-4-aminobutan-1-ol. researchgate.netmst.eduresearchgate.net ¹⁹F NMR is often superior to ¹³C NMR for coalescence studies due to larger chemical shift differences between the rotamers. missouri.edu
| NMR Technique | Application | Key Observations |
| ¹³C NMR | Structural Characterization, Rotational Isomerism | Observation of two quartets for the -CF₃ group, indicating the presence of E/Z rotamers. digitellinc.comdigitellinc.commissouri.edu |
| ¹⁹F NMR | Rotational Isomerism | Clear resolution of signals for E and Z rotamers, often superior to ¹³C NMR for coalescence studies. researchgate.netmissouri.eduresearchgate.net |
| VT-NMR | Dynamic Processes | Determination of the activation barrier for E/Z-isomerization. researchgate.netmissouri.edumst.eduresearchgate.netresearchgate.netresearchgate.net |
| 2D NMR | Structural Elucidation | Used to confirm connectivities and assign signals in complex spectra. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For carbamates, characteristic vibrational bands include the C=O stretching frequency, typically observed in the range of 1690–1730 cm⁻¹. The N-H bending vibration is also a key diagnostic peak.
FT-IR spectroscopy has been used in conjunction with DFT calculations to perform a complete vibrational analysis of related molecules. researchgate.net The mid-infrared region (4000–400 cm⁻¹) is typically used to observe fundamental vibrations. libretexts.orgacs.org In studies of related fluorinated carbonates, FT-IR has been used to monitor the decomposition products in real-time. acs.org For example, in the pyrolysis and oxidation of bis(2,2,2-trifluoroethyl) carbonate, FT-IR was used to identify species such as CO, CO₂, CHF₃, and CF₂O. acs.org
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| C=O Stretch | 1690–1730 | |
| N-H Bend | 1540–1580 | |
| C-H Stretch (aliphatic) | 2850–3000 | libretexts.org |
| C-H Stretch (alkene/aromatic) | 3000-3200 | libretexts.org |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of a compound's elemental composition and for elucidating its fragmentation pathways. For this compound, predicted HRMS data provides expected mass-to-charge ratios (m/z) for various adducts, which are essential for its identification in complex matrices. uni.lu
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 144.02669 |
| [M+Na]⁺ | 166.00863 |
| [M-H]⁻ | 142.01213 |
| [M+NH₄]⁺ | 161.05323 |
| [M+K]⁺ | 181.98257 |
| [M+H-H₂O]⁺ | 126.01667 |
| [M+HCOO]⁻ | 188.01761 |
Data sourced from PubChem. uni.lu
Interfacial and Surface Chemistry Characterization
The interfacial and surface chemistry of fluorinated carbonates is of significant interest, particularly in the context of their application in lithium-ion batteries. While direct studies on this compound are limited, extensive research on structurally related compounds like bis(2,2,2-trifluoroethyl) carbonate (TFEC) and methyl(2,2,2-trifluoroethyl) carbonate (FEMC) provides valuable insights into the expected behavior of the trifluoroethyl moiety at electrode surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. In the study of battery electrolytes, XPS is instrumental in analyzing the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface. rsc.org
Studies on electrolytes containing the related compound bis(2,2,2-trifluoroethyl) carbonate (TFEC) reveal the composition of the SEI formed on graphite (B72142) electrodes. rsc.orgresearchgate.net The analysis of C 1s, F 1s, and O 1s spectra indicates the presence of various species resulting from electrolyte decomposition. For instance, after cycling, the SEI is composed of lithium, fluorine, carbon, oxygen, and phosphorus, with LiF being a dominant species. rsc.orgvulcanchem.com The presence of the –CF₃ group from the fluorinated solvent is expected to influence the composition of this layer. vulcanchem.com
Table 2: XPS Analysis of the Solid Electrolyte Interphase (SEI) on Graphite Electrodes Cycled in a TFEC-Containing Electrolyte
| Element | Atomic Concentration (%) | Predominant Species |
|---|---|---|
| Li | 45-55% | LiF, Li₂CO₃ |
| F | ~25% | LiF, LiPFₓOᵧ |
| C | 12-18% | C-C, Carbonates, Semicarbonates |
| O | 8-10% | Carbonates, P-O species |
| P | 2-4% | LiPFₓOᵧ |
Data is based on studies of related fluorinated carbonates like FEMC and TFEC. rsc.orgvulcanchem.com
The analysis suggests that the SEI formed in the presence of TFEC is rich in inorganic compounds, which is believed to contribute to improved battery performance. rsc.org
Cyclic Voltammetry for Electrochemical Behavior
Cyclic voltammetry (CV) is an electrochemical technique used to probe the reduction and oxidation processes of a substance. For electrolyte components in lithium-ion batteries, CV helps to determine their electrochemical stability window and their role in the formation of the SEI layer.
The electrochemical behavior of electrolytes containing bis(2,2,2-trifluoroethyl) carbonate (TFEC) has been investigated using cyclic voltammetry. rsc.orgresearchgate.net In these studies, the CV scans of Li|graphite cells show distinct reduction peaks. A major reduction peak observed around 0.5-0.6 V vs. Li⁺/Li is typically associated with the reduction of ethylene (B1197577) carbonate (EC), a common co-solvent. rsc.org A smaller reduction peak at approximately 0.7-0.8 V is attributed to the reduction of TFEC, indicating that it plays a role in the SEI formation, albeit a comparatively minor one in the presence of EC. rsc.orgresearchgate.net The use of such fluorinated compounds is intended to enhance the oxidative stability of the electrolyte at high voltages. rsc.org
Table 3: Reduction Peaks in Cyclic Voltammetry of an Electrolyte Containing bis(2,2,2-trifluoroethyl) carbonate (TFEC)
| Potential (V vs. Li⁺/Li) | Associated Reaction |
|---|---|
| ~ 0.5-0.6 V | Reduction of Ethylene Carbonate (EC) |
| ~ 0.7-0.8 V | Reduction of bis(2,2,2-trifluoroethyl) carbonate (TFEC) |
Data is based on studies of electrolytes containing the related compound TFEC. rsc.orgresearchgate.net
Micro-Flow Reactor (MFR) for Species Concentration Monitoring
Micro-flow reactors (MFR) coupled with analytical techniques like Fourier-transform infrared spectroscopy (FTIR) are used to study the decomposition and reaction kinetics of chemical species under controlled temperature profiles.
In a study investigating bis(2,2,2-trifluoroethyl) carbonate (referred to as BtFEC in the study) as a fire suppressant candidate for lithium-ion batteries, an MFR was used to monitor the concentration of various species during its pyrolysis and oxidation at temperatures ranging from 800–1300 K. The concentrations of the parent compound (BtFEC) and decomposition products were tracked to understand the underlying chemical kinetics.
Table 4: Species Monitored in Micro-Flow Reactor (MFR) Study of bis(2,2,2-trifluoroethyl) carbonate (BtFEC) Pyrolysis and Oxidation
| Monitored Species | Chemical Formula |
|---|---|
| bis(2,2,2-trifluoroethyl) carbonate | BtFEC |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Fluoroform | CHF₃ |
| Carbonyl Fluoride (B91410) | CF₂O |
| Hexafluoroethane | C₂F₆ |
| Hydrogen Fluoride | HF |
This data pertains to the related compound bis(2,2,2-trifluoroethyl) carbonate.
The results from such MFR studies are crucial for developing and validating kinetic models that describe the thermal decomposition of these fluorinated compounds.
Structure Activity Relationships Sar of 2,2,2 Trifluoroethyl Carbamate Derivatives
Impact of the Trifluoromethyl Group on Molecular Properties
Lipophilicity and Membrane Permeability Modulation
The introduction of a trifluoromethyl group generally increases the lipophilicity of a compound, a crucial factor for its ability to cross biological membranes. ontosight.aitaylorandfrancis.com This is attributed to the hydrophobic nature of the CF3 group, which enhances the molecule's solubility in non-polar environments like the lipid bilayers of cell membranes. ontosight.ai Studies on various compounds have demonstrated that trifluoromethylation can lead to improved membrane permeability. taylorandfrancis.comresearchgate.net For instance, research on N-trifluoromethyl azoles showed they have higher lipophilicity and Caco-2 permeability compared to their N-methyl counterparts. researchgate.net This increased lipophilicity can facilitate better penetration through biological barriers, which is a desirable characteristic in drug design.
Table 1: Comparative Lipophilicity of Fluorinated vs. Non-fluorinated Analogs
| Compound Class | Non-fluorinated Analog (logP) | Trifluoromethylated Analog (logP) | Change in Lipophilicity | Reference |
| N-substituted Azoles | Lower | Higher | Increase | researchgate.net |
| Perfluoroalkyl Alkanols | Varies | Lower (CF3 to CH3 exchange) | Decrease | acs.org |
This table is for illustrative purposes and the actual logP values would be specific to the individual compounds being compared.
Electron-Withdrawing Effects on Reactivity and Biological Activity
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. taylorandfrancis.commdpi.com This property significantly influences the electronic distribution within the molecule, which in turn affects its reactivity and biological interactions. taylorandfrancis.comvulcanchem.com The electron-withdrawing nature of the CF3 group can increase the acidity of nearby protons and alter the nucleophilicity of adjacent functional groups. vulcanchem.com
This electronic modulation can enhance the binding affinity of the molecule to its biological target. For instance, the trifluoromethyl group can increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack, a key step in the mechanism of action for some enzyme inhibitors. nih.gov In the context of drug design, the inclusion of a CF3 group has been shown to increase the potency of compounds. For example, adding a trifluoromethyl group to the phenolic ring of a 5-hydroxytryptamine (5-HT) uptake inhibitor increased its potency by six-fold compared to the non-fluorinated version. mdpi.com
The electron-withdrawing effect can also contribute to the metabolic stability of the compound by making adjacent C-H bonds less susceptible to oxidative metabolism. vulcanchem.com
Conformational Effects and Steric Hindrance
Computational studies on molecules containing trifluoroethyl groups suggest that staggered arrangements are preferred to minimize steric hindrance. The significant conformational flexibility, with multiple rotatable bonds, allows for various spatial arrangements which can affect interactions with other molecules. In some cases, the steric bulk of the trifluoromethyl group can be a critical determinant of biological activity, with different positional isomers exhibiting vastly different potencies. nih.gov For example, in a series of neuroprotective aromatic carbamates, the 2-trifluoromethyl derivative retained high activity, while the 3- and 4-trifluoromethyl derivatives showed decreased activity at the same concentration. nih.gov
Role of the Carbamate (B1207046) Moiety in Molecular Interactions
The carbamate group (-NHCOO-) is a versatile functional group that plays a crucial role in the molecular interactions of 2,2,2-trifluoroethyl carbamate derivatives. It acts as a hybrid of an amide and an ester, conferring a unique set of properties. nih.gov
Hydrogen Bonding and Electrostatic Interactions
The carbamate moiety is capable of participating in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govnih.gov This ability to form hydrogen bonds is critical for the interaction of the molecule with biological targets such as enzymes and receptors. nih.govnsf.gov The N-H of the carbamate can form hydrogen bonds with backbone carbonyls of proteins, while the carbamate carbonyl can interact with amide protons. acs.org
These interactions are fundamental to the mechanism of action of many carbamate-containing drugs. The carbamate group's capacity for hydrogen bonding and electrostatic interactions helps to anchor the molecule within the active site of a target, contributing to its binding affinity and specificity. nsf.gov
Hydrolytic Stability and Prodrug Design
Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides. acs.orgnih.gov This intermediate stability is a key feature exploited in prodrug design. acs.orgexo-ricerca.it Carbamate-based prodrugs can be designed to be stable in the systemic circulation and then undergo enzymatic or chemical hydrolysis at the target site to release the active drug. acs.orgredalyc.org
The rate of hydrolysis is influenced by the substituents on both the nitrogen and the oxygen of the carbamate group. acs.org Carbamates of phenols are generally more chemically labile than those of alcohols. acs.org The stability of carbamates allows them to be used as linkers in antibody-drug conjugates and other targeted delivery systems. exo-ricerca.it Upon hydrolysis, the carbamate releases the alcohol (in this case, 2,2,2-trifluoroethanol), the amine, and carbon dioxide. acs.org
Table 2: General Hydrolytic Stability of Related Functional Groups
| Functional Group | Relative Hydrolytic Stability |
| Amide | High |
| Carbamate | Moderate |
| Ester | Low |
This table provides a generalized comparison of the hydrolytic stability.
The metabolic stability of carbamates can be ranked, with cyclic carbamates generally being more stable than their acyclic counterparts. nih.gov This predictable stability profile makes the carbamate moiety a valuable tool for medicinal chemists in the design of prodrugs with controlled release properties. nih.govredalyc.org
Influence on Enzyme-Ligand Binding and Target Interactions
The interaction of this compound derivatives with enzymes is a complex interplay of various structural features inherent to these molecules. The carbamate moiety itself is a key player, capable of acting as a hydrogen bond donor and acceptor, which facilitates its interaction with enzyme active sites. acs.orgnih.gov This functionality can also impose conformational restrictions that are crucial for molecular recognition by a target enzyme or receptor. acs.orgnih.gov In many instances, carbamates function as inhibitors by carbamylating the active site of enzymes, particularly serine hydrolases. acs.org
The 2,2,2-trifluoroethyl group significantly influences the molecule's pharmacokinetic properties. Its primary role is to enhance lipophilicity and metabolic stability. vulcanchem.com The increased lipophilicity allows for better penetration of biological membranes, granting the molecule access to intracellular targets. The trifluoromethyl group is a bioisostere of ethyl or ethoxy groups and its incorporation can lead to improved metabolic stability and binding affinity. semanticscholar.org For example, in the context of cholinesterase inhibitors, the replacement of a methoxy (B1213986) group with a trifluoromethoxy group did not significantly alter the binding pattern but did introduce an additional hydrogen bond with the enzyme's active site. mdpi.com
The substituent attached to the carbamate nitrogen (the N-substituent) is critical for determining target specificity. For instance, derivatives with a propynyl (B12738560) group can form covalent bonds with target proteins, leading to irreversible inhibition. In other cases, heterocyclic structures like pyridine (B92270), benzothiazole (B30560), or benzoxazine (B1645224) are incorporated to direct the molecule to specific enzyme classes. vulcanchem.comvulcanchem.com The pyridine ring can interact with enzyme receptors to modulate their activity, while the benzothiazole scaffold is associated with a diverse range of biological activities. vulcanchem.com In studies on fatty acid amide hydrolase (FAAH) inhibitors, the O-biaryl group of certain carbamates was found to mimic the arachidonoyl chain of the natural substrate, anandamide, by fitting into the acyl chain binding channel of the enzyme. mdpi.com The combination of these structural elements—the carbamate core, the trifluoroethyl group, and the variable N-substituent—allows for the fine-tuning of enzyme-ligand interactions to achieve desired biological activities.
Substituent Effects on Biological and Chemical Functions
Modulation of Antimicrobial Activity
Substituents play a critical role in defining the antimicrobial spectrum and potency of this compound derivatives. The general strategy involves attaching the trifluoroethyl carbamate moiety to a scaffold known for its antimicrobial properties, such as benzothiazole, benzoxazine, or pyridine. vulcanchem.comvulcanchem.com The trifluoroethyl group enhances membrane permeability, a beneficial trait for antimicrobial agents.
Research has shown that the nature and position of substituents on the aromatic or heterocyclic ring system are pivotal. For example, in a series of benzoylthiourea (B1224501) derivatives, compounds with a single fluorine atom on the phenyl ring displayed the best antibacterial effects, while those with trifluoromethyl groups showed more potent antifungal activity. semanticscholar.org The position of the substituent is also crucial; in one study, a trifluoromethyl substituent was most favorable for antibiofilm activity when in the para position. semanticscholar.org For some 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles, 5,6-dichloro-substituted derivatives were found to be the most active against a majority of tested microorganisms. nih.gov
In a series of sulphonamide and carbamate derivatives based on a nebivolol (B1214574) intermediate, compounds with electron-withdrawing groups such as -F, -Cl, and -NO2 on the aromatic ring generally exhibited higher antibacterial activity. nih.gov This highlights that electronic effects, in addition to steric and lipophilic properties, are key determinants of antimicrobial efficacy. The strategic placement of different functional groups allows for the modulation of a compound's ability to interact with microbial targets and overcome resistance mechanisms.
Effects on Enzyme Inhibition in Cancer Research
In the realm of cancer research, this compound derivatives are being investigated as inhibitors of enzymes that play a role in tumor progression and survival. The carbamate functional group is a well-established pharmacophore in anticancer drug design, often targeting enzymes like proteases and kinases. acs.orgnih.gov The trifluoroethyl group contributes by increasing metabolic stability and cell permeability, enhancing the potential for oral bioavailability. vulcanchem.com
The N-substituent of the carbamate is the primary determinant of target selectivity. Derivatives incorporating heterocyclic systems like imidazole (B134444) or benzothiazole have shown potential as anticancer agents. vulcanchem.com For instance, certain imidazole derivatives have been found to inhibit enzymes involved in cancer metabolism and induce apoptosis in cancer cell lines. Similarly, benzothiazole-urea derivatives have demonstrated antiproliferative activity. vulcanchem.com
The development of lycorine (B1675740) carbamate derivatives for reversing multidrug resistance in cancer provides a clear example of substituent effects. In this study, di-carbamate derivatives with aromatic substituents, particularly those with phenethyl or benzyl (B1604629) groups, were highly effective at inhibiting P-glycoprotein (P-gp), a transporter that confers multidrug resistance. mdpi.com The presence of an electron-withdrawing group at the para position of a phenethyl motif resulted in the most potent inhibitor. mdpi.com These findings underscore how systematic modification of the substituents on a this compound scaffold can lead to potent and selective enzyme inhibitors for cancer therapy.
| Compound | N-Aryl Substituent | P-gp Inhibition (FAR at 2 µM) |
|---|---|---|
| 5 | Benzyl | 9.93 |
| 9 | Phenethyl | 12.77 |
| 25 | 4-Fluorophenethyl | 15.84 |
| Verapamil (Control) | - | 7.78 (at 20 µM) |
FAR: Fluorescence Activity Ratio, a measure of P-gp inhibition.
Stereochemical Influence on Molecular Recognition and Reaction Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental factor in the molecular recognition of this compound derivatives by biological targets. Since enzymes and receptors are chiral, they often exhibit stereoselective binding, where one stereoisomer of a compound binds more strongly or produces a different biological effect than another.
The influence of stereochemistry is evident in peptidyl trifluoromethyl ketone derivatives designed as human elastase inhibitors. An optically pure compound with an (S)-configuration at the P1 isopropyl side chain was found to be a highly potent inhibitor with excellent oral bioavailability, leading to its selection as a clinical development candidate. nih.gov This demonstrates that a specific stereocenter can be critical for optimal interaction with an enzyme's active site.
In asymmetric synthesis, N-2,2,2-trifluoroethylisatin ketimines have been used as substrates in cycloaddition reactions to create complex, trifluoromethyl-containing spirooxindole derivatives with high stereoselectivity. mdpi.com The resulting products, with their well-defined stereochemistry, are valuable for screening as potential bioactive compounds. The ability to control the stereochemistry during synthesis is crucial, as different stereoisomers can have vastly different biological activities. For example, the stereospecific dearomative oxidation of certain anthracene (B1667546) derivatives bearing trifluoroethyl groups leads to products with distinct chiroptical properties, highlighting how stereochemistry governs reactivity and molecular properties. researchgate.net The stereoselective synthesis of β-trifluoroethylated enamides also showcases the ability to control the E/Z configuration, which is crucial for creating geometrically defined molecules for biological evaluation. acs.org
Antifungal Activity and Substituent Patterns
The antifungal activity of this compound derivatives is heavily influenced by the nature and position of substituents on the core molecular scaffold. The trifluoromethyl group itself is known to enhance the antifungal potential of compounds by increasing their lipophilicity and metabolic stability. semanticscholar.orgnih.gov
Studies on N-aryl carbamates have provided detailed insights into structure-activity relationships. The introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group onto the N-phenyl ring was found to improve antifungal activity. nih.gov The position of these substituents is also critical. For single substituents on the N-phenyl ring, ortho-substitution was found to nearly eliminate all antifungal activity, whereas para- and meta-positions were more favorable. nih.gov
| Compound ID | N-Aryl Substituent | Inhibition Rate (%) vs. B. cinerea at 50 µg/mL | Inhibition Rate (%) vs. M. grisea at 50 µg/mL |
|---|---|---|---|
| 1t | 2,4-dichloro | 70.15 | 71.30 |
| 1x | 3-bromo-4-methyl | 72.33 | 73.01 |
| 1z | 3,5-ditrifluoromethyl | 65.42 | 62.53 |
| 1ag | 4-bromo-2-fluoro | 74.21 | 75.43 |
| Azoxystrobin (Control) | - | 62.34 | 59.94 |
Future Research Directions and Emerging Trends for 2,2,2 Trifluoroethyl Carbamate
Development of Novel Green Synthetic Methodologies
A significant trend in the synthesis of 2,2,2-trifluoroethyl carbamate (B1207046) and its derivatives is the move towards greener, more sustainable methods. Traditional synthetic routes often rely on hazardous reagents like phosgene (B1210022). researchgate.net Researchers are actively exploring alternatives that are more environmentally benign.
Recent advancements include the use of bis(2,2,2-trifluoroethyl) carbonate as a condensing agent for the one-pot synthesis of ureas, which avoids harsh conditions. acs.org Another promising green approach is the use of phenyl(2,2,2-trifluoroethyl)iodonium triflate for the synthesis of 2,2,2-trifluoroethyl fatty acid esters at room temperature, which circumvents the need for toxic and moisture-sensitive condensation agents. tandfonline.com The development of catalytic systems, such as those using cesium carbonate for carbon dioxide-mediated carbamate synthesis, further highlights the shift towards more sustainable practices. smolecule.com Additionally, the use of water as a solvent in polymerization processes for related fluorinated monomers points towards an eco-friendly pathway for creating aqueous nanoparticle dispersions. acs.org
Future research in this area is expected to focus on:
The use of renewable starting materials.
The development of catalytic processes with high atom economy.
The reduction of solvent waste and energy consumption.
The synthesis of fluorinated dialkyl carbonates from carbon dioxide as an environmentally friendly substitute for phosgene. researchgate.net
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Carbamate Synthesis | 2-amino-4-methyl-1,3-benzothiazole, 2,2,2-trifluoroethyl chloroformate, triethylamine (B128534) | Established and straightforward | vulcanchem.com |
| Green Fatty Acid Ester Synthesis | Phenyl(2,2,2-trifluoroethyl)iodonium triflate, room temperature | Avoids harsh, toxic, and moisture-sensitive agents | tandfonline.com |
| CO2-Mediated Carbamate Synthesis | Cesium carbonate catalyst | Utilizes CO2 as a C1 source | smolecule.com |
| Aqueous Dispersion Polymerization | Water as solvent | Environmentally friendly path to nanoparticles | acs.org |
Exploration of New Reactivity Modes and Catalytic Applications
The unique electronic properties of the 2,2,2-trifluoroethyl group influence the reactivity of the carbamate moiety, opening doors to novel chemical transformations and catalytic applications. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack.
Current research is investigating the use of 2,2,2-trifluoroethyl carbamate derivatives in a variety of reactions. For instance, they can undergo nucleophilic substitution, hydrolysis, and reduction. smolecule.com The presence of other functional groups, such as in 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate, allows for participation in a wider range of chemical reactions.
Emerging trends in this area include:
The design of new catalysts where the trifluoroethyl carbamate moiety plays a key role in modulating catalytic activity and selectivity.
The exploration of the compound's potential in asymmetric catalysis.
The development of novel protecting groups for amines based on the this compound scaffold.
The use of bis(2,2,2-trifluoroethyl) carbonate as a safer alternative to phosgene in condensation reactions. acs.org
Advanced Materials Design Leveraging Trifluoroethyl Carbamate Scaffolds
The incorporation of the this compound scaffold into polymers and other materials is a rapidly growing field. The trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity.
One notable application is in the development of advanced electrolytes for lithium-ion batteries. Bis(2,2,2-trifluoroethyl) carbonate (TFEC) is being investigated as a flame-retarding co-solvent in battery electrolytes, showing comparable or even superior electrochemical performance to standard benchmarks. researchgate.netrsc.org Furthermore, methyl(2,2,2-trifluoroethyl) carbonate (FEMC) is a promising non-flammable electrolyte solvent. diva-portal.org The synergistic effect of bis(2,2,2-trifluoroethyl) carbonate with other additives is also being explored to improve the performance of nickel-rich lithium metal batteries. acs.org Another derivative, Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate, is used in the development of specific polymers for applications such as adhesion, coatings, and sol-gel materials. specificpolymers.com
Future research is likely to focus on:
The synthesis of novel fluorinated polymers with tailored properties for specific applications.
The development of advanced materials for energy storage and conversion.
The creation of biocompatible materials for biomedical applications.
The design of smart materials that respond to external stimuli.
| Derivative | Application Area | Key Properties and Function | Reference |
|---|---|---|---|
| Bis(2,2,2-trifluoroethyl) carbonate (TFEC) | Lithium-ion battery electrolytes | Flame-retarding co-solvent, improves electrochemical performance | researchgate.netrsc.org |
| Methyl(2,2,2-trifluoroethyl) carbonate (FEMC) | Lithium-ion battery electrolytes | Non-flammable electrolyte solvent | diva-portal.org |
| Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate | Specialty polymers | Used in adhesion, coatings, and sol-gel materials | specificpolymers.com |
| N-(2,2,2-trifluoroethyl)acrylamide | 19F MRI Nanotracers | Forms fluorine-rich self-assembled nanoparticles for biomedical imaging | acs.orgresearchgate.net |
Computational Design and Predictive Modeling for Enhanced Functionality
Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of this compound derivatives. Quantum chemical calculations can provide valuable insights into molecular structure, electronic properties, and reaction mechanisms.
For example, computational studies have been used to explain the rotational isomerism observed in N-(2,2,2-trifluoroethyl) carbamates by 13C NMR spectroscopy. digitellinc.comdigitellinc.com These studies help in assigning the observed spectral features to specific rotational isomers. digitellinc.com Predictive modeling is also being used to estimate properties like the LD50 of new compounds, which can guide the design of safer chemicals. scirp.org
Future directions in this area include:
The development of more accurate and efficient computational models for predicting the properties and reactivity of these compounds.
The use of machine learning and artificial intelligence to accelerate the discovery of new this compound derivatives with desired functionalities.
The in-silico screening of large virtual libraries of compounds to identify promising candidates for specific applications.
| Compound | Property | Predicted Value | Reference |
|---|---|---|---|
| 2,2,2-Trifluoroethyl n-(2,4-difluorophenyl)carbamate | TPSA | 38.33 | chemscene.com |
| LogP | 3.0756 | chemscene.com | |
| H_Acceptors | 2 | chemscene.com | |
| H_Donors | 1 | chemscene.com | |
| 2,2,2-Trifluoroethyl n-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride | Molecular Weight | 312.72 | fluorochem.co.uk |
| LogP | 2.7267 | fluorochem.co.uk | |
| H Bond Acceptors | 3 | fluorochem.co.uk | |
| H Bond Donors | 2 | fluorochem.co.uk |
Integration in Multi-Functional Systems and Supramolecular Chemistry
The unique structural and electronic features of this compound make it an attractive building block for the construction of multi-functional systems and complex supramolecular assemblies. The carbamate group can participate in hydrogen bonding, while the trifluoroethyl group can engage in non-covalent interactions such as halogen bonding and dipole-dipole interactions.
An emerging area of research is the use of trifluoroethyl borate (B1201080) derivatives as multi-functional electrolyte additives for high-performance lithium metal batteries. For instance, lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) has been shown to improve the cycling stability of lithium metal anodes by forming a stable solid electrolyte interphase (SEI). osti.gov This demonstrates the potential of integrating the trifluoroethyl moiety into more complex systems to achieve synergistic effects.
Future research in this domain is expected to explore:
The design of self-assembling systems based on this compound building blocks.
The development of molecular sensors and switches that utilize the unique properties of this scaffold.
The creation of multi-functional materials for applications in catalysis, drug delivery, and molecular recognition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl carbamate derivatives?
- Methodological Answer : Synthesis typically involves carbamate-protecting group strategies. For example, intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) can be synthesized using benzyl or tert-butyl carbamate protecting groups under mild coupling conditions . Multi-step protocols often employ nucleophilic substitution or condensation reactions in anhydrous solvents (e.g., THF) with triethylamine as a base to neutralize byproducts .
Q. How does the trifluoroethyl substituent influence the physicochemical and pharmacokinetic properties of carbamates?
- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s strong electronegativity and C-F bond stability. This group reduces basicity of adjacent amines, improving bioavailability, as demonstrated in fluorine-containing pharmaceuticals . Computational studies (e.g., MP2/DFT) can quantify these effects by analyzing charge distribution and solvation free energy .
Q. What analytical techniques are optimal for structural elucidation and purity assessment of 2,2,2-trifluoroethyl carbamates?
- Methodological Answer :
- NMR : NMR identifies fluorine environments, while NMR detects carbamate carbonyl signals (~155 ppm). Variable-temperature NMR resolves rotameric equilibria .
- Chromatography : HPLC/GC with UV or MS detection ensures purity (e.g., >95% for N-(4-methyl-1,2-oxazol-3-yl)carbamate derivatives) .
- X-ray Crystallography : Resolves stereochemistry, as seen in tert-butyl carbamate crystal structures .
Advanced Research Questions
Q. How do rotational barriers and isomerization pathways affect the conformational dynamics of 2,2,2-trifluoroethyl carbamates?
- Methodological Answer : Potential energy surface (PES) analyses at the MP2/6-311++G(d,p) level reveal rotational barriers (~10–15 kcal/mol) influenced by N-lone pair (NLP) hybridization. Transition states (TS) exhibit pyramidalized nitrogen, while minima feature sp-hybridized nitrogen. Synergistic effects from NLP→σ*(CO) hyperconjugation and electrostatic stabilization dictate TS stability . Boltzmann averaging over eight rotamerization pathways predicts experimental barriers .
Q. How can conflicting NMR data due to rotameric equilibria be resolved in fluorinated carbamates?
- Methodological Answer : Contradictions arise from slow interconversion of E/Z rotamers at room temperature. Strategies include:
- Variable-Temperature NMR : Lower temperatures slow equilibria, splitting peaks for distinct rotamers.
- DFT Calculations : Predict and chemical shifts for each rotamer and compare with experimental data (error <6%) .
Q. What design strategies enhance the biological activity of 2,2,2-trifluoroethyl carbamates in enzyme inhibition?
- Methodological Answer : Structural optimization focuses on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., bromophenyl in N-(3-bromophenyl)carbamate) enhances target binding .
- Stereoelectronic Tuning : Adjusting carbamate backbone geometry improves docking into active sites, as seen in Tolprocarb’s fungicidal activity against Magnaporthe oryzae .
Q. What computational approaches predict the stability and reactivity of trifluoroethyl carbamate intermediates?
- Methodological Answer :
- Solvent Modeling : SMD implicit solvation models (e.g., water, THF) calculate Gibbs free energy of activation for hydrolysis .
- Reactivity Descriptors : Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for functionalization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
